molecular formula C5H13Cl2NO B2455761 2-(3-Chloropropoxy)ethanamine;hydrochloride CAS No. 2287288-46-2

2-(3-Chloropropoxy)ethanamine;hydrochloride

Cat. No.: B2455761
CAS No.: 2287288-46-2
M. Wt: 174.07
InChI Key: HTPKPQJWWZIIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloropropoxy)ethanamine;hydrochloride is a chemical compound used in scientific research . It has a molecular weight of 208.09 and its IUPAC name is 2-(3-chlorophenoxy)ethanamine hydrochloride . The compound has immense potential in various applications, including drug development, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C8H11CL2NO . The InChI code for this compound is 1S/C8H10ClNO.ClH/c9-7-2-1-3-8(6-7)11-5-4-10;/h1-3,6H,4-5,10H2;1H .

Safety and Hazards

While specific safety and hazard information for 2-(3-Chloropropoxy)ethanamine;hydrochloride is not available, general safety measures should be taken while handling this compound. This includes avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Properties

IUPAC Name

2-(3-chloropropoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO.ClH/c6-2-1-4-8-5-3-7;/h1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPKPQJWWZIIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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